

FT113: A Potent Inhibitor of Fatty Acid Synthase for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a process fundamental for cell membrane biogenesis and energy storage. In numerous cancer types, FASN is overexpressed and has been correlated with tumor progression, metastasis, and poor prognosis. This dependency on endogenous lipid production makes FASN a compelling therapeutic target in oncology. **FT113** has emerged as a potent and orally bioavailable small molecule inhibitor of FASN, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of **FT113**, including its inhibitory activity, methodologies for its evaluation, and its impact on cellular signaling pathways.

Core Data Presentation

The inhibitory activity of **FT113** has been characterized through both enzymatic and cell-based assays, demonstrating its potency against human FASN and its efficacy in cancer cell lines.

Table 1: In Vitro Inhibitory Activity of FT113



Target	Assay Type	Cell Line / Enzyme Source	IC50 (nM)	Citation
Fatty Acid Synthase (FASN)	Enzymatic Assay	Recombinant Human FASN	213	[1][2][3][4]
FASN Activity	Cell-Based Assay	BT474 (Breast Cancer)	90	[1][2][3][4]
Cell Proliferation	Cell-Based Assay	PC3 (Prostate Cancer)	47	[1][2]
Cell Proliferation	Cell-Based Assay	MV-411 (Acute Myeloid Leukemia)	26	[1][2]

Table 2: In Vivo Efficacy and Pharmacokinetics of FT113

Parameter	Animal Model	Dosing	Observation	Citation
Tumor Growth Inhibition	MV-411 Xenograft (Mice)	25 mg/kg, p.o., twice daily for 16 days	32% inhibition	[2][5]
Tumor Growth Inhibition	MV-411 Xenograft (Mice)	50 mg/kg, p.o., twice daily for 16 days	50% inhibition	[1][2][5]
Oral Bioavailability	Mice	5 mg/kg, p.o.	95%	[2]
Oral Bioavailability	Rats	5 mg/kg, p.o.	84%	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize FASN inhibitors like **FT113**.



FASN Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FASN.

Materials:

- Recombinant human FASN enzyme
- Acetyl-CoA
- Malonyl-CoA (can be radiolabeled, e.g., with ¹⁴C)
- NADPH
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
- FT113 or other test compounds
- Scintillation fluid and counter (if using radiolabeled malonyl-CoA)

Protocol:

- Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
- Add varying concentrations of FT113 (or vehicle control) to the reaction mixture.
- Initiate the reaction by adding the FASN enzyme.
- Incubate for a predetermined time at 37°C.
- Start the synthesis by adding radiolabeled malonyl-CoA.
- Incubate for a further period to allow for fatty acid synthesis.
- Stop the reaction (e.g., by adding a strong acid).
- Extract the synthesized fatty acids using an organic solvent.



- Quantify the amount of radiolabeled fatty acid produced using a scintillation counter.
- Calculate the percentage of inhibition at each FT113 concentration and determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the effect of FT113 on the growth and viability of cancer cells.

Materials:

- Cancer cell lines (e.g., BT474, PC3, MV-411)
- Complete cell culture medium
- FT113
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of FT113 (and a vehicle control) for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a plate reader.
- Normalize the data to the vehicle control and calculate the percentage of cell viability at each concentration.



 Determine the IC50 value, which is the concentration of FT113 that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of FT113 in a living organism.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Cancer cell line (e.g., MV-411)
- FT113 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer FT113 or vehicle control orally at the specified dose and schedule.
- Measure tumor volume using calipers at regular intervals.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of malonyl-CoA levels).
- Calculate tumor growth inhibition based on the differences in tumor volume between the treatment and control groups.

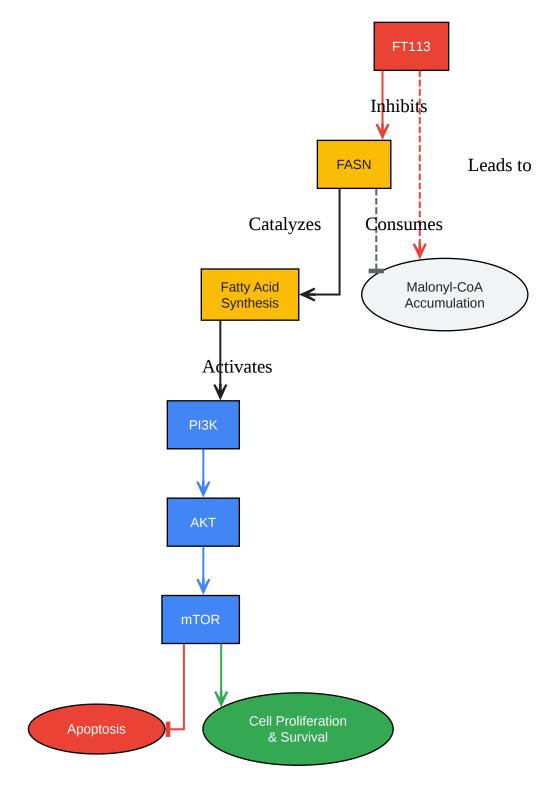


Signaling Pathways and Experimental Workflows

FASN inhibition, including by **FT113**, has been shown to impact critical cellular signaling pathways that drive cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key downstream effector of FASN activity.

FASN Inhibition and the PI3K/AKT/mTOR Signaling Pathway



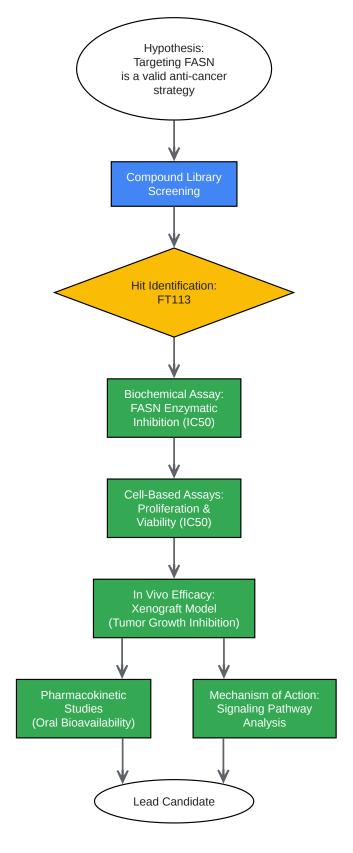


Click to download full resolution via product page

Caption: FASN inhibition by **FT113** leads to downstream effects on the PI3K/AKT/mTOR pathway.



Experimental Workflow for FT113 Evaluation



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FT113 Immunomart [immunomart.org]
- 4. glpbio.com [glpbio.com]
- 5. FT113 | Fatty Acid Synthase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [FT113: A Potent Inhibitor of Fatty Acid Synthase for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607559#ft113-as-a-fatty-acid-synthase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com